molecular formula C12H14O4 B13681713 2-Oxo-3-(4-propoxyphenyl)propanoic acid

2-Oxo-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B13681713
M. Wt: 222.24 g/mol
InChI Key: GBCQPHNWRYXBRH-UHFFFAOYSA-N
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Description

2-Oxo-3-(4-propoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of propanoic acid, characterized by the presence of a propoxyphenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(4-propoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and malonic acid.

    Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Decarboxylation: The β-keto ester is then subjected to decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Oxo-3-(4-propoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The propoxyphenyl group may enhance the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-3-(4-phenylphenyl)propanoic acid: Similar structure but with a phenyl group instead of a propoxy group.

    2-Oxo-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a propoxy group.

    2-Oxo-3-(4-hydroxyphenyl)propanoic acid: Features a hydroxy group in place of the propoxy group.

Uniqueness

2-Oxo-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-oxo-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O4/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

GBCQPHNWRYXBRH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

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